![molecular formula C17H22N4O4 B2976725 4-butoxy-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide CAS No. 2034521-02-1](/img/structure/B2976725.png)
4-butoxy-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide
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Overview
Description
DMTMM is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis . It’s a reagent used for one of the most common reactions in organic chemistry, the amide coupling .
Synthesis Analysis
DMTMM is prepared by the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) . This reaction was first reported in 1999 . CDMT spontaneously reacts with NMM to form the quaternary ammonium chloride salt of DMTMM .Molecular Structure Analysis
The molecular formula of DMTMM is C10H17ClN4O3 . Its molecular weight is 276.72 .Chemical Reactions Analysis
DMTMM can be used as a condensing agent for various transformations . It can be used for the condensation of carboxylic acids and amines to the corresponding amides in tetrahydrofuran . It can also be used for the esterification of carboxylic acids with alcohols to the corresponding esters .Physical And Chemical Properties Analysis
DMTMM is a powder with an assay of ≥97.0% (calculated on dry substance, AT) . It has a storage temperature of -20°C .Scientific Research Applications
- 4-butoxy-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide (often referred to as DMTMM) serves as a powerful condensing agent for peptide synthesis. It activates carboxylic acids, facilitating amide bond formation. Researchers use it to couple amino acids during solid-phase peptide synthesis and solution-phase reactions .
- DMTMM tetrafluoroborate (DMTMM BF₄) is an alternative to DMTMM chloride. It offers improved stability and is commonly used in peptide synthesis. Researchers appreciate its compatibility with both solution-phase and solid-phase reactions .
Peptide Synthesis and Amide Coupling
Alternative Coupling Reagent
Mechanism of Action
Target of Action
Similar compounds, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, are commonly used for the activation of carboxylic acids, particularly for amide synthesis . Therefore, it’s plausible that the primary targets of this compound could be carboxylic acids.
Mode of Action
The mode of action of 4-butoxy-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide is likely to involve the activation of carboxylic acids. The carboxylic acid reacts with the compound to form an active ester, releasing a molecule of N-methylmorpholinium. The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Safety and Hazards
properties
IUPAC Name |
4-butoxy-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-4-5-10-25-13-8-6-12(7-9-13)15(22)18-11-14-19-16(23-2)21-17(20-14)24-3/h6-9H,4-5,10-11H2,1-3H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLNHCJIKJSDMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2=NC(=NC(=N2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide |
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